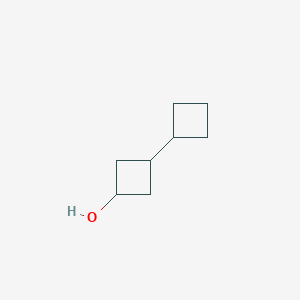![molecular formula C18H16N2O3S2 B2817112 2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 59898-76-9](/img/structure/B2817112.png)
2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the class of benzothiolo pyrimidines. This compound is characterized by its unique structure, which includes a benzothiolo ring fused with a pyrimidine ring, and a sulfanyl acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves several steps. One common synthetic route includes the condensation of a benzothiolo derivative with a pyrimidine precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethylacetamide and catalysts like t-BuOK. The reaction is carried out at elevated temperatures, around 140°C, for 24 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like Jones reagent in acetone at low temperatures (0-10°C) to yield specific oxidized products . Reduction reactions may involve the use of hydride donors under mild conditions. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product. Common reagents include NaOAc in HOAc, and the reactions are typically conducted at temperatures ranging from 114-120°C .
Applications De Recherche Scientifique
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules . In biology and medicine, it has shown promise as a potential antibacterial agent, with studies indicating its efficacy against strains like Staphylococcus aureus and Escherichia coli . Additionally, its structural features make it a candidate for drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 4-oxo-7-phenyl-3,4,5,6,7,8-tetrahydrobenzothiolo derivatives, 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid stands out due to its unique sulfanyl acetic acid moiety . This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research. Other similar compounds include 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydrobenzothiolo derivatives, which share some structural similarities but differ in their functional groups and reactivity .
Propriétés
IUPAC Name |
2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-14(22)10-24-18-19-16-15(12-8-4-5-9-13(12)25-16)17(23)20(18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJYJWIBISCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide](/img/structure/B2817030.png)




![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2817043.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)




![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/new.no-structure.jpg)
